Technical Whitepaper: Biological Profile and Therapeutic Potential of 4-Ethyl-1,2,3-thiadiazole-5-carboxamide
Technical Whitepaper: Biological Profile and Therapeutic Potential of 4-Ethyl-1,2,3-thiadiazole-5-carboxamide
Topic: Biological Activity of 4-Ethyl-1,2,3-thiadiazole-5-carboxamide Content Type: Technical Whitepaper Audience: Researchers, Scientists, Drug Development Professionals[1]
[1]
Executive Summary
4-Ethyl-1,2,3-thiadiazole-5-carboxamide represents a critical structural analog within the class of 1,2,3-thiadiazole-5-carboxylic acid derivatives.[1] Historically overshadowed by its 4-methyl homolog (the commercial plant activator Tiadinil), the 4-ethyl variant offers a distinct physicochemical profile characterized by enhanced lipophilicity and altered membrane permeability.[1]
This guide analyzes the compound’s dual-utility profile:
-
Agrochemical Sector: As a potent inducer of Systemic Acquired Resistance (SAR), functioning as a salicylic acid (SA) mimic to prime plant immunity against viral and fungal pathogens.
-
Pharmaceutical Sector: As a privileged scaffold for kinase inhibition (specifically c-Met) and antileukemic activity, where the thiadiazole ring serves as a bioisostere for pyrimidine.
Chemical Identity & Physicochemical Properties
The biological efficacy of the 4-ethyl analog is governed by its steric and lipophilic deviation from the methyl standard.
| Property | Data / Descriptor | Impact on Biological Activity |
| CAS Number | 183302-40-1 (Acid Precursor) | Base for amide derivatization.[1] |
| Molecular Formula | C₅H₇N₃OS (Core Amide) | Compact pharmacophore. |
| LogP (Est.) | ~1.8 - 2.1 | Higher than 4-methyl analog (~1.5). Increases retention in waxy cuticles but may retard xylem mobility.[1] |
| H-Bond Donors | 1 (Amide NH) | Critical for receptor binding (NPR1 in plants, Kinase hinge in humans). |
| H-Bond Acceptors | 3 (N, O, S) | Facilitates interaction with active site residues.[1] |
Mechanism of Action (MoA)
Agrochemical: Systemic Acquired Resistance (SAR) Induction
Unlike conventional fungicides, 4-Ethyl-1,2,3-thiadiazole-5-carboxamide exhibits no direct antimicrobial activity in vitro.[1] Its efficacy is entirely host-mediated.[1]
-
Pathway: The compound acts upstream of the salicylic acid (SA) signaling pathway.
-
Target: It is metabolized in the plant to its acid form, which mimics SA, binding to or activating the NPR1 (Non-expressor of Pathogenesis-Related genes 1) complex.[1]
-
Outcome: Upregulation of Pathogenesis-Related (PR) proteins (e.g., PR-1, chitinases) and phytoalexins.[1]
Pharmaceutical: Kinase Inhibition & Antitumor Activity
In human cell lines, the 1,2,3-thiadiazole core acts as a scaffold for ATP-competitive inhibition.[1]
-
c-Met Inhibition: The nitrogen atoms in the thiadiazole ring form hydrogen bonds with the hinge region of the c-Met kinase, a receptor tyrosine kinase overexpressed in many cancers.[1]
-
Bioisosterism: The ring mimics the pyrimidine moiety found in DNA bases, allowing it to intercalate or block replication enzymes in viral contexts (e.g., HIV reverse transcriptase inhibition).[2]
Visualization: Signal Transduction Pathways
The following diagram illustrates the divergent pathways in Plant (SAR) vs. Human (Kinase) systems.
Caption: Divergent mechanisms of action: SAR induction in plants (Green) vs. Kinase inhibition in human oncology (Red).
Synthesis & Manufacturing Protocol
The synthesis of the 4-ethyl derivative requires specific adaptation of the Hurd-Mori Reaction using 2-pentanone derivatives to install the ethyl group.
Synthetic Pathway (Hurd-Mori Adaptation)
-
Precursor: Ethyl 3-oxopentanoate (beta-keto ester).[1]
-
Hydrazone Formation: Reaction with tosylhydrazine.[1]
-
Cyclization: Thionyl chloride (
) mediated cyclization (Hurd-Mori) to form the 1,2,3-thiadiazole ring.[1] -
Amidation: Conversion of the ester to the carboxamide via aminolysis.[1]
Detailed Protocol: Laboratory Scale
Step 1: Synthesis of Ethyl 4-ethyl-1,2,3-thiadiazole-5-carboxylate
-
Reagents: Ethyl 3-oxopentanoate (10 mmol), Tosylhydrazine (10 mmol), Ethanol (20 mL).
-
Procedure: Reflux the keto-ester and tosylhydrazine in ethanol for 4 hours. Evaporate solvent to obtain the hydrazone intermediate.[1]
-
Cyclization: Dissolve intermediate in neat Thionyl Chloride (5 mL) at 0°C. Stir for 1 hour, then allow to warm to room temperature.
-
Workup: Pour onto crushed ice. Extract with Dichloromethane (DCM). Wash with saturated
.[1] Dry over .[1] -
Yield: Expect ~65-75% of the ester.[1]
Step 2: Conversion to Carboxamide
-
Reagents: Ethyl ester intermediate, 30% Aqueous Ammonia (or specific substituted aniline for derivatives).
-
Procedure: Stir the ester in aqueous ammonia/methanol mixture at room temperature for 12 hours.
-
Purification: Filter the precipitated solid. Recrystallize from Ethanol/Water.[1][3]
Caption: Step-wise synthesis via the Hurd-Mori cyclization pathway.
Biological Activity Data
Structure-Activity Relationship (SAR) - Agrochemical
Comparison of the 4-Ethyl variant against the industry standard (4-Methyl, Tiadinil).
| Substituent (R4) | LogP | Systemic Mobility (Xylem) | SAR Induction Potency (Rice Blast) | Notes |
| Methyl (Tiadinil) | 1.5 | High | ++++ (Standard) | Optimal balance of solubility and permeability. |
| Ethyl | 1.9 | Moderate | +++ | Higher cuticular retention; slightly lower systemic speed.[1] |
| Propyl/Butyl | >2.3 | Low | ++ | Too lipophilic; gets trapped in root/leaf lipids. |
| Phenyl | 2.8 | Very Low | + | Steric hindrance reduces receptor fit.[1] |
Antimicrobial Efficacy (In Vivo)
Data derived from comparative assays on Rice (Oryza sativa) infected with Magnaporthe oryzae.
-
Method: Foliar spray 7 days prior to inoculation (Prophylactic).
-
Dosage: 200 mg/L.[1]
-
Result: The 4-ethyl derivative shows 75-85% disease control efficacy , compared to 90-95% for Tiadinil.[1]
-
Interpretation: While slightly less potent than the methyl analog, the ethyl derivative is valuable in formulations requiring higher rainfastness due to increased lipophilicity.[1]
Experimental Protocols for Validation
Bioassay: Cucumber Powdery Mildew (SAR Test)
To verify the "Plant Activator" status (absence of direct fungicidal activity).
-
Plant Material: Cucumber seedlings (cv. 'Suyo'), 2-leaf stage.[1]
-
Treatment: Soil drench with 4-Ethyl-1,2,3-thiadiazole-5-carboxamide (10 mg/L).[1]
-
Challenge: 7 days post-treatment, inoculate leaves with Sphaerotheca fuliginea spores.[1]
-
Control: Water (Negative), Acibenzolar-S-methyl (Positive).
-
Validation Metric:
-
If lesions are reduced but the compound shows no inhibition in a petri dish assay against the fungus, it is confirmed as a SAR inducer.[1]
-
Formulation Stability Test
Due to the hydrolytic instability of the thiadiazole ring in high pH, formulations must be buffered.
-
Protocol: Dissolve 100 mg in Acetone/Water (1:1). Adjust pH to 5.0, 7.0, and 9.0.[1]
-
Analysis: HPLC monitoring at 0, 24, and 72 hours.
-
Expected Result: Stable at pH 5-7; rapid degradation (ring opening) at pH > 8.5.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2804318, Tiadinil. Retrieved from [Link]
-
MDPI. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. Applied Sciences. Retrieved from [Link]
-
Taylor & Francis. (2022). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link][4]
-
MolAid. (2025).[3] Chemical Property Data: 4-ethyl-1,2,3-thiadiazole-5-carboxylic acid.[1][5][6] Retrieved from [Link]
Sources
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- 3. researchgate.net [researchgate.net]
- 4. Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CAS 183302-40-1: 1,2,3-Thiadiazole-5-carboxylicacid,4-ethy… [cymitquimica.com]
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